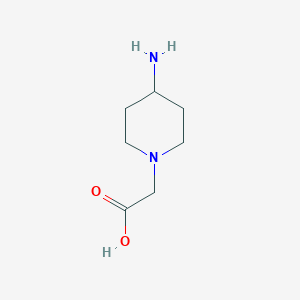

(4-Aminopiperidin-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-6-1-3-9(4-2-6)5-7(10)11/h6H,1-5,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQHYITXTSIWDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Piperidine Chemistry Research

The piperidine (B6355638) ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and a significant percentage of FDA-approved pharmaceuticals. mdpi.comenamine.net First isolated in 1850 by Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper, piperidine's saturated six-membered ring has proven to be a highly effective structural motif for interacting with biological targets. wikipedia.org

(4-Aminopiperidin-1-yl)acetic acid belongs to the class of substituted piperidines, where the functionalization of the core ring dictates its chemical utility. Its structure is notable for several key features:

The Piperidine Core: Provides a three-dimensional, sp³-rich framework, which is often desirable for improving the pharmacokinetic properties of drug candidates. enamine.net

The N-1 Acetic Acid Group: The carboxymethyl group attached to the ring nitrogen introduces a key acidic handle. This allows for standard amide bond formation, making it highly suitable for applications in peptide synthesis and as a linker to other molecular fragments.

The C-4 Amino Group: The primary amine at the 4-position offers a second, distinct point for chemical modification. This bifunctionality is a crucial aspect of its utility, allowing for the creation of branched or complex structures from a single, semi-rigid starting material. rsc.org

The presence of both acidic (carboxylic acid) and basic (primary and tertiary amines) centers makes this compound a zwitterionic building block, influencing its solubility and handling properties. Research into such substituted piperidines focuses on leveraging this inherent functionality to construct novel chemical entities with tailored biological activities. mdpi.com

Significance As a Synthetic Scaffold and Building Block in Advanced Chemical Entities

The value of (4-Aminopiperidin-1-yl)acetic acid in synthesis lies in its role as a bifunctional scaffold, enabling the precise assembly of advanced chemical structures. The distinct reactivity of its functional groups—the ring nitrogen, the exocyclic primary amine, and the carboxylic acid—can be selectively addressed during a synthetic sequence.

As a Versatile Linker: In medicinal chemistry, the compound can act as a non-peptidic, conformationally restricted linker. This is particularly valuable in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating peptides and peptidomimetics. rsc.orgpeptide.com The acetic acid moiety can be anchored to a solid support resin, while the 4-amino group can be used as the starting point for peptide chain elongation. Alternatively, the 4-amino group can be functionalized first, and the acetic acid can be coupled to another molecule. This controlled, stepwise approach is fundamental to building complex drug candidates.

In the Synthesis of Bioactive Molecules: A key research application is the synthesis of novel antibacterial agents. For instance, a closely related isomer, 2-(4-aminopiperidin-4-yl)acetic acid (also denoted as β³,³-Pip), has been used as the core scaffold to build lipopeptides. nih.gov In this research, the primary amino group was acylated with fatty acids (like lauric acid), and the carboxylic acid was elongated with other amino acids to create potent antibacterial compounds targeting multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This work highlights the compound's role as a template for orienting different chemical functionalities in a specific spatial arrangement to achieve a desired biological effect.

The general synthetic utility is further demonstrated in the broader class of 4-aminopiperidine (B84694) derivatives, which are used to create inhibitors for various biological targets, including:

Protein Kinase B (Akt) Inhibitors: 4-Aminopiperidine scaffolds are central to potent and selective Akt inhibitors, which are investigated for their potential in cancer therapy. nih.gov

Hepatitis C Virus (HCV) Assembly Inhibitors: A 4-aminopiperidine chemotype was identified as a novel inhibitor of the HCV life cycle, demonstrating the scaffold's utility in antiviral research. nih.gov

CCR5 Receptor Antagonists: Piperidine-containing acetic acid derivatives have been explored as antagonists for the CCR5 receptor, a target in HIV-1 research. nih.gov

The ability to build upon the this compound core allows chemists to systematically explore the structure-activity relationships (SAR) of new compound series, optimizing for potency and selectivity. nih.govnih.gov

Overview of Research Trajectories for 4 Aminopiperidin 1 Yl Acetic Acid

Retrosynthetic Analysis and Design Considerations

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials. wikipedia.orgias.ac.inamazonaws.comumi.ac.idscitepress.org For this compound, the most logical disconnections are at the C-N bonds of the piperidine ring.

A primary retrosynthetic disconnection breaks the bond between the piperidine nitrogen and the acetic acid moiety. This reveals two key synthons: a piperidine with a free secondary amine and an electrophilic two-carbon unit corresponding to the acetic acid group. A further disconnection of the 4-amino group from the piperidine ring simplifies the structure to a 4-substituted piperidine derivative. This approach highlights the need for a synthetic strategy that can selectively introduce substituents at the 1 and 4 positions of the piperidine ring.

Classical Multi-Step Synthesis Approaches

Traditional syntheses of this compound often involve a series of well-established reactions, including the use of protecting groups, esterification, saponification, and nucleophilic substitutions.

Protection Group Strategies (e.g., Boc-protection/deprotection)

Given the presence of two amine groups with differing reactivity, protection group strategies are essential to achieve selective functionalization. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgyoutube.com

In a typical synthesis, the more nucleophilic amino group at the 4-position of a piperidine precursor is protected with a Boc group. chemicalbook.comgoogle.comgoogle.com This allows for the selective alkylation of the less hindered secondary amine at the 1-position. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org After the desired modification at the 1-position, the Boc group can be removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to unveil the 4-amino group. youtube.com

| Step | Reaction | Reagents | Purpose |

| 1 | Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base | Protects the 4-amino group to allow for selective reaction at the 1-position. chemicalbook.comgoogle.comgoogle.com |

| 2 | Alkylation | Alkylating agent (e.g., ethyl bromoacetate) | Introduces the acetic acid ester moiety at the 1-position. |

| 3 | Boc Deprotection | Strong acid (e.g., TFA, HCl) | Removes the Boc protecting group to reveal the free 4-amino group. youtube.com |

| 4 | Saponification | Base (e.g., NaOH, KOH) | Hydrolyzes the ester to the final carboxylic acid. youtube.com |

Esterification and Saponification Techniques

The acetic acid side chain is often introduced in its ester form to enhance reactivity and solubility. A common method is the alkylation of the piperidine nitrogen with an α-haloester, such as ethyl bromoacetate. This reaction proceeds via a nucleophilic substitution mechanism.

Following the introduction of the ester group and any necessary deprotection steps, the final carboxylic acid is obtained through saponification. youtube.com This involves the hydrolysis of the ester using a base, typically sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The reaction proceeds through a nucleophilic acyl substitution mechanism, yielding the carboxylate salt, which is then protonated in an acidic workup to give the final this compound. youtube.com

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the synthesis of this compound. nih.gov The key C-N bond-forming reaction to introduce the acetic acid moiety at the 1-position of the piperidine ring is a classic example of this reaction type. organic-chemistry.org The secondary amine of the piperidine acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent like an α-haloacetate. acs.org

The efficiency of this reaction can be influenced by factors such as the nature of the leaving group on the electrophile (e.g., Br > Cl), the solvent, and the presence of a base to neutralize the acid generated during the reaction.

Advanced Synthetic Protocols

More contemporary approaches aim to improve efficiency and yield through streamlined, one-pot procedures.

Reductive Amination Methodologies

Reductive amination is a powerful and versatile method for forming C-N bonds and is a key strategy in the synthesis of piperidine derivatives. nih.govharvard.eduyoutube.com This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.eduyoutube.comyoutube.com

In the context of synthesizing this compound, a suitable ketone precursor, such as N-Boc-4-piperidone, can be reacted with an amino acid or its ester equivalent in the presence of a reducing agent. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion without affecting the carbonyl group of the starting material. harvard.eduyoutube.comyoutube.com This approach can offer a more convergent and atom-economical route to the target molecule.

| Reactant 1 | Reactant 2 | Reducing Agent | Key Features |

| N-Boc-4-piperidone | Glycine ester | Sodium triacetoxyborohydride | One-pot procedure, mild conditions. youtube.com |

| 4-Oxopiperidinium salt | Glycine | Sodium cyanoborohydride | Can be performed in aqueous media. harvard.edu |

Mannich Reaction Applications in Aminopiperidine Synthesis

The Mannich reaction, a cornerstone in the synthesis of nitrogen-containing compounds, provides a powerful tool for the construction of the piperidine scaffold. jofamericanscience.org This three-component condensation involves an amine, an aldehyde, and a compound with an active hydrogen atom. jofamericanscience.org In the context of aminopiperidine synthesis, variations of the Mannich reaction, such as the nitro-Mannich (aza-Henry) reaction, are particularly valuable. This reaction between a nitroalkane and an imine generates a β-nitroamine, a versatile intermediate for further transformations into aminopiperidines. researchgate.net

Inspired by the biosynthesis of piperidine alkaloids, researchers have developed stereoselective three-component vinylogous Mannich-type reactions. rsc.org These reactions can assemble multi-substituted chiral piperidines by utilizing a functionalized dienolate, which leads to a cyclized chiral dihydropyridinone intermediate. rsc.org This intermediate serves as a versatile building block for creating a variety of chiral piperidine compounds. rsc.org Another notable application is the Petrenko-Kritschenko reaction, a double Mannich reaction where two equivalents of an aromatic aldehyde condense with a primary amine and a dialkyl 1,3-acetonedicarboxylate to form 4-piperidones. dtic.mil

The Mannich reaction's utility extends to the synthesis of complex structures like bispidines, where 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO) has been used as the amine component. researchgate.net The development of organocatalytic, enantioselective Mannich reactions, often followed by intramolecular aza-Michael reactions, has opened pathways to enantiomerically enriched 2,6-disubstituted piperidinones, which are precursors to the corresponding piperidines. mun.ca

Table 1: Examples of Mannich Reaction Applications in Piperidine Synthesis

| Reaction Type | Reactants | Key Intermediate/Product | Reference |

| Nitro-Mannich (aza-Henry) | Nitroalkane, Imine | β-Nitroamine | researchgate.net |

| Vinylogous Mannich-type | Functionalized Dienolate, Amine, Aldehyde | Chiral Dihydropyridinone | rsc.org |

| Petrenko-Kritschenko | Aromatic Aldehyde, Primary Amine, Dialkyl 1,3-acetonedicarboxylate | 4-Piperidone | dtic.mil |

| Organocatalytic Mannich | α,β-Unsaturated β'-ketoester, N-carbamoyl imine | Enantiomerically enriched β-amino ketone | mun.ca |

Multicomponent Reactions (e.g., Ugi reaction) for Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. taylorfrancis.comnih.gov The Ugi four-component reaction (U-4CR) is a prominent example, involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govwikipedia.org This reaction is particularly valuable for creating libraries of diverse compounds due to the wide variety of commercially available starting materials. nih.gov

The Ugi reaction mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. wikipedia.org The isocyanide adds to the resulting iminium ion, followed by a nucleophilic attack of the carboxylate anion and a final Mumm rearrangement to yield the stable bis-amide product. wikipedia.org The reaction is typically fast and exothermic. wikipedia.org

The versatility of the Ugi reaction allows for the synthesis of complex heterocyclic scaffolds, including those containing the piperidine ring. taylorfrancis.commdpi.com For instance, the Strecker reaction, a related MCR, is used to synthesize 4-aminopiperidine-4-carboxylic ester moieties. mdpi.com Furthermore, post-Ugi modifications, such as deprotection and cyclization, can lead to the formation of various heterocyclic structures, including 1,5-benzodiazepines. beilstein-journals.org The Ugi reaction can also be combined with other transformations in a sequential manner, such as the Ugi/Diels-Alder or Ugi/Heck reactions, to generate even more complex molecular architectures. wikipedia.orgbeilstein-journals.org

Table 2: Key Features of the Ugi Multicomponent Reaction

| Feature | Description | Reference |

| Components | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | nih.govwikipedia.org |

| Product | α-Aminoacyl amide (bis-amide) | nih.gov |

| Key Steps | Imine formation, Iminium ion activation, Isocyanide addition, Mumm rearrangement | wikipedia.org |

| Advantages | High atom economy, operational simplicity, product diversity | wikipedia.orgnih.gov |

Transition-Metal Catalyzed Synthesis (e.g., Asymmetric Hydrogenation)

Transition-metal catalysis plays a pivotal role in the synthesis of piperidines, offering efficient and selective methods for ring formation and functionalization. organic-chemistry.org A key strategy is the hydrogenation of pyridine (B92270) precursors, which can be achieved using various transition metal catalysts under different conditions. nih.gov

Rhodium-catalyzed asymmetric hydrogenation is a powerful technique for producing enantiomerically pure piperidine derivatives. acs.orgresearchgate.net For example, the highly regio-, chemo-, and enantioselective asymmetric hydrogenation of a tetrasubstituted fluoroalkene has been employed for the large-scale synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine. acs.orgthieme-connect.com This process utilizes a rhodium catalyst with a chiral phosphine (B1218219) ligand, such as Walphos 003, to achieve high enantiomeric excess. acs.orgresearchgate.net

Palladium catalysts are also widely used in piperidine synthesis. organic-chemistry.org For instance, a palladium-catalyzed enantioselective aminochlorination of alkenes provides access to a variety of structurally diverse 3-chloropiperidines in good yields and with excellent enantioselectivities. organic-chemistry.org Copper-catalyzed reactions, such as the intramolecular C-H amination of organic azides, offer another route to piperidines and other nitrogen heterocycles. acs.org

Table 3: Examples of Transition-Metal Catalyzed Piperidine Synthesis

| Catalyst System | Reaction Type | Product Type | Reference |

| Rh(NBD)2BF4 / Walphos 003 | Asymmetric Hydrogenation | Enantiomerically pure cis-aminofluoropiperidine | acs.orgresearchgate.net |

| Palladium / Chiral Pyox ligand | Enantioselective Aminochlorination | Chiral 3-chloropiperidines | organic-chemistry.org |

| Copper / Tpx ligand | Intramolecular C-H Amination | Piperidines | acs.org |

Radical-Mediated Cyclization Approaches for Piperidine Ring Formation

Radical-mediated cyclizations provide a powerful and versatile method for the construction of the piperidine ring system. rsc.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups. nih.gov

One common approach involves the generation of an α-aminoalkyl radical, which then undergoes cyclization onto an unactivated double bond to form the piperidine ring. rsc.org Another strategy utilizes the photoredox-catalyzed generation of an aryl radical from a linear aryl halide precursor. nih.gov This radical then undergoes regioselective cyclization to form complex spiropiperidines. nih.gov This method is particularly attractive as it is driven by visible light and uses a non-toxic amine as a reductant. nih.gov

Intramolecular radical cyclization of 1,6-enynes, initiated by triethylborane, can also lead to polysubstituted alkylidene piperidines through a complex radical cascade. nih.gov Furthermore, cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been shown to be effective for producing various piperidines. nih.gov

Table 4: Radical-Mediated Cyclization Strategies for Piperidine Synthesis

| Radical Generation Method | Cyclization Substrate | Key Feature | Reference |

| Photoredox Catalysis | Linear aryl halide with a pendant alkene | Forms spirocyclic piperidines under mild conditions | nih.gov |

| Chemical Initiator (e.g., triethylborane) | 1,6-enynes | Complex radical cascade leading to polysubstituted piperidines | nih.gov |

| Cobalt Catalysis | Linear amino-aldehydes | Effective for various piperidine and pyrrolidone syntheses | nih.gov |

Stereochemical and Regiochemical Control in Synthesis

Achieving precise control over stereochemistry and regiochemistry is a critical aspect of synthesizing complex molecules like this compound and its derivatives. The biological activity of such compounds is often highly dependent on their three-dimensional structure.

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is crucial in medicinal chemistry as different enantiomers can have vastly different pharmacological effects.

One of the most effective methods for achieving enantioselectivity in piperidine synthesis is through asymmetric hydrogenation . As mentioned previously, rhodium catalysts paired with chiral phosphine ligands can hydrogenate prochiral enamine or tetrahydropyridine (B1245486) precursors with high enantioselectivity, leading to the formation of chiral piperidines. acs.orgthieme-connect.com

Organocatalysis also offers powerful strategies for enantioselective synthesis. For example, chiral aminothiourea catalysts can be used in enantioselective Mannich reactions to produce enantiomerically enriched β-amino ketones, which are precursors to chiral piperidinones. mun.ca

The use of chiral auxiliaries is another established approach. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A notable example of a catalyst-controlled process is the rhodium-catalyzed C-H functionalization of piperidines. By selecting the appropriate rhodium catalyst and nitrogen-protecting group, it is possible to achieve site-selective and enantioselective functionalization at different positions of the piperidine ring. nih.gov

Diastereoselective Control

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. This is particularly important when synthesizing polysubstituted piperidines.

Substrate-controlled diastereoselectivity relies on the existing stereocenters in the starting material to influence the stereochemical outcome of a reaction. For instance, the reduction of a substituted piperidinone can lead to the preferential formation of one diastereomer of the corresponding piperidinol due to steric hindrance from existing substituents.

Reagent-controlled diastereoselectivity is achieved by using a chiral reagent or catalyst that selectively forms one diastereomer regardless of the substrate's inherent stereochemical bias. Metal triflate-catalyzed nucleophilic substitution reactions of 2-acyloxypiperidines have been shown to exhibit high diastereoselectivity, with the outcome (cis or trans) depending on the substituents on the piperidine ring. nih.gov

Table 5: Strategies for Stereochemical Control in Piperidine Synthesis

| Strategy | Method | Example | Reference |

| Enantioselective | Asymmetric Hydrogenation | Rhodium/chiral phosphine catalyzed hydrogenation of a tetrahydropyridine | acs.orgthieme-connect.com |

| Organocatalysis | Chiral aminothiourea catalyzed Mannich reaction | mun.ca | |

| Catalyst-Controlled C-H Functionalization | Rhodium-catalyzed functionalization with chiral ligands | nih.gov | |

| Diastereoselective | Nucleophilic Substitution | Metal triflate-catalyzed reaction of 2-acyloxypiperidines | nih.gov |

| Reductive Cyclization | Diastereoselective reductive cyclization of amino acetals | nih.gov |

An in-depth examination of the synthetic methodologies for producing this compound reveals critical considerations for process optimization and scale-up. Research efforts are increasingly focused on enhancing yield, controlling impurities, and leveraging modern technologies like continuous flow chemistry to improve the efficiency, safety, and quality of the synthesis.

Mechanistic Investigations of Reactions Involving 4 Aminopiperidin 1 Yl Acetic Acid

Study of Amine Reactivity and Nucleophilicity

(4-Aminopiperidin-1-yl)acetic acid possesses two distinct amine functionalities: a primary amine at the 4-position and a tertiary amine integrated into the piperidine (B6355638) ring at the 1-position. Their respective reactivity and nucleophilicity are governed by steric and electronic factors.

The primary amine (-NH₂) at the 4-position is generally the more reactive site for nucleophilic attack and bond formation, such as acylation or alkylation. Its reactivity is comparable to other primary amines, though influenced by the conformation of the piperidine ring. However, once it reacts with an alkyl halide, the resulting secondary amine becomes even more nucleophilic. libretexts.org This can lead to over-alkylation, forming secondary and subsequently tertiary amines, and potentially even a quaternary ammonium (B1175870) salt if conditions are not carefully controlled. libretexts.org

The relative reactivity of the two nitrogen atoms can be controlled by using protecting groups. For instance, the primary amine can be selectively protected, for example with a tert-butoxycarbonyl (Boc) group, to allow for reactions to occur specifically at the carboxylic acid or the tertiary amine. google.com

Table 1: Comparison of Amine Nucleophilicity

| Amine Type | Relative Nucleophilicity | Factors Influencing Reactivity | Potential Side Reactions |

|---|---|---|---|

| Primary Amine (4-position) | High | Less sterically hindered; lone pair is readily available. | Over-alkylation to form secondary/tertiary amines. libretexts.org |

| Tertiary Amine (1-position) | Moderate to Low | Sterically hindered by the ring and acetic acid group. Can be basic. | Can act as a base, influencing reaction pH. libretexts.org |

Carboxylic Acid Functional Group Transformation Mechanisms

The carboxylic acid group (-COOH) of this compound is a versatile functional handle that can undergo various transformations, primarily through nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orglibretexts.org Direct substitution is often challenging because the hydroxyl group (-OH) is a poor leaving group. libretexts.org Therefore, the carboxylic acid is typically activated first.

Amide Bond Formation: The formation of an amide bond by reacting the carboxylic acid with an amine is a common transformation. numberanalytics.com Because amines are basic, they can deprotonate the carboxylic acid to form an unreactive carboxylate anion. libretexts.orglibretexts.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used. numberanalytics.comuomustansiriyah.edu.iqethz.ch The mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic amine to form a tetrahedral intermediate, which collapses to yield the amide and a urea (B33335) byproduct. researchgate.net

Fischer Esterification: Esters can be formed through the Fischer esterification process, which involves reacting the carboxylic acid with an alcohol under acidic conditions. msu.edu The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orglibretexts.org After a proton transfer, a water molecule is eliminated, and subsequent deprotonation yields the ester. libretexts.org This reaction is reversible. msu.edu

Conversion to Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride by treatment with reagents like thionyl chloride (SOCl₂). libretexts.orguomustansiriyah.edu.iq The mechanism involves the initial formation of a chlorosulfite intermediate, which replaces the -OH group with a much better leaving group. libretexts.orguomustansiriyah.edu.iq A subsequent attack by a chloride ion results in the formation of the acid chloride. uomustansiriyah.edu.iq

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. libretexts.orguomustansiriyah.edu.iq The mechanism is a nucleophilic acyl substitution where a hydride ion (H⁻) first displaces the -OH group to form an aldehyde intermediate. The aldehyde is then rapidly reduced further via nucleophilic addition of another hydride to the primary alcohol. uomustansiriyah.edu.iq

Table 2: Mechanistic Pathways for Carboxylic Acid Transformations

| Reaction | Reagents | Key Intermediate | Mechanism Summary |

|---|---|---|---|

| Amide Formation | Amine, DCC/EDC | O-acylisourea | Activation of COOH, nucleophilic attack by amine, elimination of urea. researchgate.net |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Protonated Carbonyl | Protonation of C=O, nucleophilic attack by alcohol, water elimination. libretexts.org |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chlorosulfite | Replacement of -OH with a better leaving group, nucleophilic attack by Cl⁻. libretexts.orguomustansiriyah.edu.iq |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Aldehyde | Nucleophilic acyl substitution by H⁻, followed by nucleophilic addition. uomustansiriyah.edu.iq |

Elucidation of Catalyst Roles in Synthetic Pathways

Catalysts play a pivotal role in many synthetic routes involving this compound and its derivatives, enhancing reaction rates, controlling selectivity, and enabling transformations under milder conditions.

Reductive Amination: In syntheses involving the formation of a C-N bond at the 4-amino position, reductive amination is a common strategy. This reaction often uses a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in the presence of acetic acid. mdpi.com The acetic acid acts as a catalyst to facilitate the formation of an iminium ion intermediate from the amine and a carbonyl compound. The hydride from the reducing agent then attacks the electrophilic iminium carbon to form the C-N bond.

Transition Metal Catalysis:

Palladium: Palladium catalysts are widely used for C-N cross-coupling reactions (Buchwald-Hartwig amination). researchgate.net In the synthesis of derivatives, a palladium complex can catalyze the coupling of the piperidine nitrogen with aryl halides. The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, and reductive elimination to form the product and regenerate the catalyst.

Iridium: Iridium complexes, often with chiral ligands like Xyliphos, are highly effective for the asymmetric hydrogenation of imines, which can be precursors to chiral amines. acs.orgmdpi.com The catalyst facilitates the enantioselective addition of hydrogen across the C=N double bond. Mechanistic studies suggest that additives like acetic acid can be crucial, acting as a proton source to form an iminium species that is more readily reduced. mdpi.com A proposed "proton-first, outer-sphere mechanism" suggests that the acid and imine form an adduct, increasing the imine's electrophilicity for the subsequent hydride attack from the iridium complex. mdpi.com

Rhodium: Rhodium catalysts are also employed for the hydrogenation of aromatic and heterocyclic systems under mild conditions. mdpi.comillinois.edu They can be used to reduce unsaturated precursors to form the saturated piperidine ring. mdpi.com

Gold: Gold(I) complexes have been shown to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.com The catalyst activates the alkene for intramolecular attack by the nitrogen nucleophile.

Table 3: Role of Catalysts in Synthetic Transformations

| Catalyst System | Reaction Type | Mechanistic Role |

|---|---|---|

| NaBH(OAc)₃ / Acetic Acid | Reductive Amination | Acetic acid catalyzes iminium ion formation; NaBH(OAc)₃ delivers the hydride. mdpi.com |

| Palladium Complexes | C-N Cross-Coupling | Facilitates oxidative addition/reductive elimination cycle for C-N bond formation. researchgate.net |

| Iridium-Chiral Ligand Complexes | Asymmetric Hydrogenation | Enables enantioselective H₂ addition to imines, often assisted by an acid co-catalyst. mdpi.com |

| Rhodium Complexes | Hydrogenation | Reduces aromatic rings and other unsaturated groups to form the piperidine scaffold. mdpi.com |

Mechanistic Insights from Isotopic Labeling Studies

While specific isotopic labeling studies on this compound are not widely reported in the literature, this technique is a powerful tool for elucidating reaction mechanisms that could be applied to this molecule. rug.nl By replacing an atom with its heavier, stable isotope (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H), the fate of that atom can be traced throughout a reaction sequence using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ckisotopes.comnih.gov

Potential Applications in Studying this compound Reactions:

Amide Bond Formation: To confirm the mechanism of amide bond formation using a coupling agent, the carboxylic acid could be labeled with ¹³C at the carbonyl carbon and ¹⁸O at the hydroxyl group. Analysis of the final amide product and byproducts would reveal the pathways of these atoms. For example, finding the ¹⁸O in the urea byproduct would support the proposed mechanism where the hydroxyl group is part of the leaving group.

Cyclization Reactions: In reactions where derivatives of this compound undergo intramolecular cyclization, isotopic labeling can distinguish between competing mechanistic pathways. For instance, labeling the primary amine with ¹⁵N would allow chemists to track its nucleophilic attack and confirm its incorporation into the newly formed ring structure.

Maillard-type Reactions: In studies of degradation or complex reactions like the Maillard reaction, ¹³C labeling of the glucose skeleton was used to trace the origin of smaller fragments like acetic acid. nih.gov A similar strategy could be employed by labeling the carbon skeleton of this compound to understand its fragmentation patterns under thermal or oxidative stress.

Multicomponent Reactions (MCRs): Isotope-labeled precursors can be used in MCRs to efficiently synthesize complex labeled molecules. rug.nl For example, an isotopically labeled isocyanide could be used in an Ugi reaction with precursors of this compound to generate a library of labeled, complex derivatives for further mechanistic or metabolic studies. researchgate.net

Table 4: Potential Isotopic Labeling Strategies and Mechanistic Questions

| Isotope Label | Position on Molecule | Reaction Studied | Mechanistic Question Addressed |

|---|---|---|---|

| ¹³C | Carbonyl Carbon | Amide Formation | Tracing the origin of the carbonyl carbon in the final product. |

| ¹⁸O | Carboxyl -OH | Esterification / Amidation | Determining the fate of the hydroxyl oxygen; confirming it acts as a leaving group. |

| ¹⁵N | Primary Amine (4-position) | Cyclization / Alkylation | Confirming the nucleophilic role of the primary amine and its path in the reaction. |

| ²H (Deuterium) | α-carbon of Acetic Acid | Enolization/Condensation | Probing the involvement of proton abstraction at the α-position. |

Understanding Conformational Effects on Reactivity and Selectivity

The piperidine ring of this compound is not planar and predominantly adopts a chair conformation to minimize steric strain. acs.org In this conformation, the substituents at each carbon atom can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. The energetic preference for a substituent to be in the equatorial position influences the conformational equilibrium and, consequently, the molecule's reactivity and selectivity.

For this compound, the bulky (1-yl)acetic acid group is expected to strongly prefer the equatorial position to minimize steric interactions. This would place the 4-aminophenyl group also in an equatorial position in the most stable chair conformation.

Impact on Reactivity:

Steric Accessibility: An equatorial substituent is generally more sterically accessible to incoming reagents than an axial one. The preferred equatorial position of the 4-amino group would make it readily available for nucleophilic reactions. If a significant population of the conformer with an axial amino group existed, its reactivity might be diminished due to steric hindrance from the axial hydrogens on the same side of the ring.

Stereoelectronic Effects: The orientation of orbitals plays a key role in reactivity. For example, in elimination reactions, an anti-periplanar arrangement of the leaving group and a proton is required. The conformational constraints of the piperidine ring can either favor or disfavor the attainment of such geometries, thus affecting reaction rates and pathways.

Intramolecular Reactions: In cyclization reactions involving both the amino and carboxylic acid groups (or their derivatives), the distance and spatial orientation between these groups are dictated by the ring's conformation. A specific chair or boat conformation might be required to bring the reacting centers into proximity for the reaction to occur efficiently.

Computational studies and spectroscopic analysis, such as NMR, can provide insights into the dominant conformations and the energy barriers between them. acs.org The stereochemical configuration of substituents can lock the ring into a specific conformation, which has been shown to be critical for biological activity, as seen in kinase inhibitors based on substituted piperidine scaffolds. acs.org For instance, different stereoisomers of a piperidine-based drug exhibit vastly different binding affinities and selectivities, a direct consequence of their conformational differences. acs.org

Table 5: Conformational Analysis and its Influence on Reactivity

| Conformer Feature | Description | Implication for Reactivity |

|---|---|---|

| Chair Conformation | Most stable conformation for the piperidine ring. | Minimizes steric and torsional strain. |

| Equatorial Substituents | Substituents lie in the approximate plane of the ring. Preferred for bulky groups. | More sterically accessible to reagents, leading to faster reaction rates. |

| Axial Substituents | Substituents are perpendicular to the ring's plane. | Less sterically accessible due to 1,3-diaxial interactions, potentially leading to slower reactions. |

| Ring Inversion | The process of one chair conformation flipping to another. | The energy barrier to inversion can affect whether a less stable conformer can participate in a reaction. |

Applications of 4 Aminopiperidin 1 Yl Acetic Acid in Academic Chemical Biology and Materials Research

Role as a Chemical Probe and Research Tool

The structural attributes of (4-aminopiperidin-1-yl)acetic acid make it an excellent component for the design of chemical probes, which are essential small molecules used to study and manipulate biological systems.

Design of Probes for Enzyme or Receptor Binding Studies in vitro

In the realm of diagnostic and therapeutic research, derivatives of this compound serve as crucial linkers in the construction of complex molecular probes. For instance, the amino piperidin-1-yl-acetic acid ((4)-APAc) moiety has been utilized to connect a DOTA chelator to neurotensin (B549771) (NT) analogues. nih.gov DOTA (dodecane-1,4,7,10-tetraacetic acid) is a powerful chelating agent for radiometals like Gallium-68, which is used in Positron Emission Tomography (PET) imaging. In this context, the this compound fragment acts as a stable linker, attaching the radioactive DOTA complex to the peptide that targets specific receptors, thereby enabling in vitro and in vivo visualization of receptor distribution and density. nih.gov This application highlights the compound's utility in creating sophisticated probes for studying biological targets.

Applications in Fragment-Based Drug Discovery and Elaboration

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds for drug development. google.comsigmaaldrich.comnih.gov This approach starts with the identification of low-molecular-weight fragments that bind weakly to a biological target. These initial hits are then optimized and elaborated into more potent and selective drug candidates. nih.gov

The 4-aminopiperidine (B84694) scaffold, a core component of this compound, has proven to be a highly successful fragment in FBDD campaigns. A notable example is the development of inhibitors for Protein Kinase B (PKB/Akt), a key enzyme in cancer signaling pathways. researchgate.netacs.orgresearchgate.net Fragment screening identified 7-azaindole (B17877) as a scaffold for PKB inhibitors. Subsequent elaboration of this fragment, guided by iterative crystallography, led to the incorporation of a 4-aminopiperidine group. researchgate.net This addition significantly improved the potency and selectivity of the inhibitors. researchgate.net Specifically, the 4-aminopiperidine derivatives showed a divergence in binding mode compared to 4-aminomethylpiperidine-containing molecules, and achieved up to 30-fold selectivity for PKB over the closely related kinase PKA. researchgate.net

The 4-benzyl-4-amino-piperidine fragment, a derivative of the core scaffold, is a key component of the potent ATP-competitive PKB inhibitor CCT128930, which was a precursor to the breast cancer drug candidate capivasertib. researchgate.net This demonstrates the critical role of the 4-aminopiperidine scaffold in elaborating simple fragments into clinically relevant molecules.

Development of Novel Molecular Scaffolds for Chemical Libraries

The creation of diverse chemical libraries is fundamental to drug discovery and chemical biology, providing a wide range of molecular structures for screening against biological targets. This compound and its parent scaffold, 4-aminopiperidine, are valuable starting points for generating these libraries due to their inherent three-dimensionality and multiple points for chemical modification.

The 4-aminopiperidine (4AP) scaffold was identified as a potent inhibitor of the hepatitis C virus (HCV) life cycle through a high-throughput phenotypic screen. unimi.it This discovery led to a structure-activity relationship (SAR) campaign, where derivatives of the 4AP series were synthesized to improve potency, reduce toxicity, and enhance metabolic properties. unimi.it Studies indicated that this chemotype inhibits the assembly and release of infectious HCV particles. unimi.it

Furthermore, the 4-aminopiperidine scaffold has been used to develop selective inhibitors of protein kinase B (PKB). researchgate.netacs.org By systematically modifying the scaffold, researchers were able to develop nanomolar inhibitors with significant selectivity over other kinases. researchgate.net These examples underscore the utility of the 4-aminopiperidine framework in constructing focused chemical libraries aimed at specific therapeutic targets. The ability to readily synthesize derivatives allows for a thorough exploration of the chemical space around the core scaffold. researchgate.netmdpi.com

Contribution to Chiral Chemistry and Asymmetric Catalysis Research

Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. The synthesis of enantiomerically pure compounds is therefore a major focus of modern organic chemistry. acs.orgrsc.orgnih.gov

This compound and its derivatives are valuable chiral building blocks. Research has demonstrated the facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopiperidines. rsc.orgrsc.org This method allows for the creation of methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates with high enantiomeric and diastereomeric purity through an SN2 reaction that proceeds with inversion of configuration. rsc.orgrsc.org The resulting chiral piperidine-containing dipeptides are of significant interest in medicinal chemistry. rsc.org

Another example is the asymmetric synthesis of trans-4-aminopiperidine-3-carboxylic acid, a helix-forming β-amino acid. researchgate.net The stereoselective synthesis of such constrained amino acids is important for the development of foldamers—synthetic oligomers that mimic the secondary structures of peptides and proteins. researchgate.net The ability to synthesize specific stereoisomers of aminopiperidine derivatives is crucial for controlling the three-dimensional structure and, consequently, the biological activity of these larger molecules. While the direct use of this compound as an asymmetric catalyst is not widely reported, its role as a chiral scaffold is well-established in the synthesis of complex, enantiomerically pure molecules. google.comnih.govgoogle.com

Exploitation in Supramolecular Chemistry and Crystal Engineering Research

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger, organized structures. Crystal engineering, a subfield of supramolecular chemistry, aims to design and control the formation of crystalline solids with desired properties.

Derivatives of aminopiperidine have been shown to participate in the formation of complex supramolecular assemblies. For instance, aminopiperidine-based complexes have been used as effective catalysts for the ring-opening polymerization of lactide and ε-caprolactone. researchgate.net Single-crystal X-ray diffraction studies of these complexes revealed that they self-assemble in the solid state through molecular interactions, forming supramolecular networks with channels that can host solvent molecules. researchgate.net

In the field of peptide science, a peptide containing 4-aminopiperidine-4-carboxylic acid (Api), an α,α-disubstituted amino acid, was designed to self-assemble into a stable supramolecular nanostructure. unimi.it This assembly was driven by helix-helix macrodipole interactions. unimi.it The ability of the piperidine-containing peptide to form well-defined nanostructures highlights the role of this constrained amino acid in directing supramolecular organization. Furthermore, the supramolecular synthesis of salts from piperidone derivatives and dicarboxylic acids has been shown to create H-shaped hydrogen-bonded synthons, which can improve the aqueous solubility of the active pharmaceutical ingredient. nih.gov

Integration into Advanced Materials Science

The principles of molecular self-assembly and polymerization involving this compound derivatives are being harnessed in materials science to create advanced materials with specific functions.

A significant application is in the synthesis of biodegradable polymers. As mentioned previously, aminopiperidine-based metal complexes are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. researchgate.net This process yields high molecular weight poly(lactic acid) (PLA) and polycaprolactone (B3415563) (PCL), respectively, with narrow molecular weight distributions. researchgate.net PLA and PCL are important biodegradable and biocompatible polymers with applications in biomedical devices, drug delivery systems, and environmentally friendly plastics. The use of aminopiperidine-derived catalysts demonstrates a direct link between this chemical scaffold and the production of advanced polymeric materials.

Additionally, the self-assembly of peptides containing 4-aminopiperidine-4-carboxylic acid into stable nanomaterials points towards their potential use in nanotechnology and biomaterials. unimi.it The ability to form well-ordered structures on the nanoscale is a key requirement for applications in areas such as tissue engineering, biosensing, and targeted drug delivery.

Advanced Analytical and Characterization Techniques in Research

Chromatographic Methods for Purity and Stereochemical Assessment

Chromatography is an indispensable tool for separating and analyzing the components of a mixture. In the context of (4-Aminopiperidin-1-yl)acetic acid, various chromatographic techniques are utilized to determine purity and, critically, to resolve and quantify its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

This compound possesses a chiral center at the C4 position of the piperidine (B6355638) ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. As these enantiomers can exhibit different pharmacological activities, their separation and quantification are essential. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

The direct analysis of underivatized amino acids like this compound can be challenging due to their zwitterionic nature and poor solubility in the non-polar solvents often used in HPLC. sigmaaldrich.com To overcome this, derivatization is a common strategy, though direct analysis is preferred to avoid introducing additional reaction steps and potential impurities. sigmaaldrich.com

For direct enantiomeric separation, specialized chiral stationary phases (CSPs) are required. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for resolving the enantiomers of polar and ionic compounds like amino acids. sigmaaldrich.com These CSPs are compatible with a wide range of mobile phases, including both organic and aqueous systems. sigmaaldrich.com Research on related aminopiperidine derivatives has demonstrated successful enantiomeric resolution using chiral preparative HPLC. For instance, the enantiomers of an ethyl 2-[(1-tert-butoxycarbonylpiperidin-3-yl)amino]acetate intermediate were separated, achieving high purity (94-95%) and 100% enantiomeric excess (ee). acs.org

The choice of mobile phase is critical for achieving separation. A typical system for a related aminopiperidine derivative involved a mixture of hexane (B92381) and 2-propanol (95:5), with distinct retention times (t_R) for each enantiomer, such as 8.7 minutes for the (S)-enantiomer and 9.4 minutes for the (R)-enantiomer. acs.org

Table 1: Example Chiral HPLC Parameters for a Related Aminopiperidine Derivative

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Chiral Preparative Column | acs.org |

| Mobile Phase | Hexane/2-propanol (95:5) | acs.org |

| Purity Achieved | 94-95% | acs.org |

| Enantiomeric Excess (ee) | 100% | acs.org |

| Retention Time (t_R) | (S)-enantiomer: 8.7 min, (R)-enantiomer: 9.4 min | acs.org |

Gas Chromatography (GC) and Thin Layer Chromatography (TLC)

While HPLC is dominant for chiral analysis, other chromatographic methods like Gas Chromatography (GC) and Thin Layer Chromatography (TLC) serve important roles in routine purity assessment and reaction monitoring.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to qualitatively monitor the progress of chemical reactions and to get a preliminary indication of a compound's purity. google.com For derivatives of this compound, TLC has been used to confirm purity. ucanr.edu The process involves spotting a dissolved sample onto a plate coated with an adsorbent like silica (B1680970) gel and developing it in a chamber with a suitable solvent system. Visualization is often achieved using UV light (at 254 nm) or chemical stains like potassium permanganate (B83412) or iodine. rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying compounds.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after a derivatization step to convert it into a more volatile form. GC coupled with mass spectrometry (GC-MS) is a flight-qualified technique for detecting amino acids in extraterrestrial samples, highlighting its sensitivity and reliability. mdpi.com For laboratory synthesis, GC can be used to monitor reaction progress, particularly when starting materials or intermediates are volatile. google.com

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Spectroscopic methods provide deep insights into the molecular structure, connectivity, and purity of this compound. Beyond simple confirmation, these techniques can be used to understand reaction mechanisms and identify minute impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound and its derivatives, ¹H and ¹³C NMR are routinely used to confirm the structure and assess purity. bldpharm.comresearchgate.net Purity levels greater than 95% are often confirmed by ¹H NMR. rsc.org

NMR's utility extends to providing mechanistic insights. For example, in attempts to synthesize a derivative, ¹H NMR spectroscopy was used to determine that no conversion of the starting material had occurred under certain reaction conditions, guiding the development of an alternative synthetic route. researchgate.net Furthermore, NMR serves as a crucial orthogonal technique to HPLC for the quantitative analysis of impurities, which is especially important for amino acids that may lack a strong UV chromophore for easy detection by HPLC. conicet.gov.ar Advanced 2D NMR techniques, such as COSY, HMBC, and HMQC, can be employed to unequivocally establish the structure of complex derivatives or to identify unknown impurities by revealing through-bond and through-space correlations between different nuclei. conicet.gov.ar

Mass Spectrometry (MS) for Impurity Detection and Molecular Identification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and is used for molecular weight confirmation and impurity profiling. Liquid Chromatography-Mass Spectrometry (LC-MS) is a standard method for the analysis of this compound, providing data on both its retention time and molecular weight. rsc.orgbldpharm.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition and confirming its molecular formula. This precision is invaluable for distinguishing between compounds with the same nominal mass.

A critical application of MS is in impurity profiling. Impurities can arise from the manufacturing process (e.g., starting materials, by-products, reagents) or from degradation. strath.ac.uk Advanced techniques like LC-MS/MS (tandem mass spectrometry) can be used to fragment ions, providing structural information that helps in the characterization of unknown impurities. strath.ac.uk This detailed impurity profile is essential for ensuring the quality and safety of active pharmaceutical ingredients (APIs) and their intermediates. strath.ac.uk

Table 2: Mass Spectrometry Data for a Related Compound

| Technique | Application | Finding | Source |

|---|---|---|---|

| LC-MS | Purity Assessment | 99% purity, t_R = 5.4 min | rsc.org |

| ESI-MS | Molecular Identification | [M+H]⁺ peak observed | rsc.org |

| HRMS | Formula Confirmation | Matches calculated m/z |

| LC-MS/MS | Impurity Profiling | Identifies side products for process refinement | |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. nih.govjascoinc.com Since this compound is a chiral compound, CD spectroscopy can be a valuable tool for assessing its stereochemistry.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopy techniques used to identify the functional groups present within a molecule. Both methods probe the vibrational energy levels of a molecule, but they operate on different principles. IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending, twisting), provided there is a change in the dipole moment of the molecule during the vibration. Raman spectroscopy, on the other hand, involves inelastic scattering of monochromatic light (usually from a laser), where the frequency of the scattered light is shifted. This shift corresponds to the vibrational modes of the molecule and is dependent on a change in the polarizability of the molecule's electron cloud.

For "this compound," these techniques are crucial for confirming the presence of its key functional groups: the carboxylic acid (-COOH), the secondary amine (-NH2), and the piperidine ring structure. In the solid state, amino acids typically exist as zwitterions, where the acidic proton from the carboxyl group is transferred to the basic amino group. Therefore, the spectra would be expected to show characteristic bands for a carboxylate group (-COO⁻) and a secondary ammonium (B1175870) group (-NH2⁺-).

Expected Vibrational Bands:

Carboxylate Group (-COO⁻): The deprotonated carboxyl group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch (ν_as) typically found in the 1610-1550 cm⁻¹ region, and a symmetric stretch (ν_s) in the 1420-1300 cm⁻¹ range.

Ammonium Group (-NH₂⁺-): The protonated amine group exhibits N-H stretching vibrations, which are typically broad and appear in the 3300-2500 cm⁻¹ region, often overlapping with C-H stretching bands. The N-H bending (scissoring) vibrations for a secondary ammonium ion are expected around 1620-1550 cm⁻¹.

C-H Stretching: The aliphatic C-H stretching vibrations from the piperidine ring would appear in the 3000-2850 cm⁻¹ region.

C-N and C-C Stretching: Vibrations corresponding to the C-N bonds of the amine and the C-C bonds of the piperidine ring would be found in the fingerprint region (typically below 1500 cm⁻¹).

The complementary nature of IR and Raman is particularly useful. For instance, the symmetric carboxylate stretch is often strong in Raman spectra, while the asymmetric stretch is strong in IR. Water, a common solvent, is a weak Raman scatterer, making Raman spectroscopy well-suited for analyzing aqueous samples.

Illustrative Spectroscopic Data for this compound

| Vibrational Mode | Expected IR Peak Position (cm⁻¹) | Expected Raman Peak Position (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3300-2500 (broad) | 3300-2500 (weak, broad) | Secondary Ammonium (-NH₂⁺-) |

| C-H Stretch | 2980-2850 | 2980-2850 | Aliphatic (Piperidine Ring) |

| C=O Stretch (non-zwitterion) | ~1730-1700 | ~1730-1700 | Carboxylic Acid (minor species) |

| N-H Bend | 1620-1550 | 1620-1550 (weak) | Secondary Ammonium (-NH₂⁺-) |

| C=O Asymmetric Stretch | 1610-1550 (strong) | 1610-1550 (weak) | Carboxylate (-COO⁻) |

| C=O Symmetric Stretch | ~1400 (weak) | ~1400 (strong) | Carboxylate (-COO⁻) |

| C-N Stretch | 1250-1020 | 1250-1020 | Amine |

| C-C Stretch | 1200-800 | 1200-800 | Piperidine Ring Skeleton |

This table is illustrative and based on characteristic vibrational frequencies for the respective functional groups. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

For "this compound," a single-crystal X-ray diffraction study would be invaluable. The first step involves growing a high-quality single crystal of the compound, which can be a challenging process. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of these diffracted spots are then used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

A key finding from an X-ray crystallography study of this compound would be the direct visualization of its zwitterionic form in the solid state. This would be confirmed by observing the C-O bond lengths in the carboxylate group (which would be intermediate between a single and double bond) and by locating the hydrogen atom on the piperidine's amino group. Furthermore, the analysis would reveal the conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. The study would also detail the intricate network of intermolecular hydrogen bonds between the ammonium group (donor) and the carboxylate groups (acceptor) of neighboring molecules, which governs the crystal packing and influences the material's physical properties.

Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₇H₁₄N₂O₂ |

| Formula Weight | 158.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 821.5 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.278 |

This table presents hypothetical data for illustrative purposes, as a published crystal structure for this specific compound was not identified.

Future Directions and Emerging Research Avenues for 4 Aminopiperidin 1 Yl Acetic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The preparation of substituted piperidines is a cornerstone of modern organic synthesis, with significant efforts directed towards improving efficiency, stereoselectivity, and environmental friendliness. nih.gov Historically, the synthesis of piperidine (B6355638) rings often involved harsh conditions, such as high pressure and temperature for the hydrogenation of pyridine (B92270) precursors. nih.gov Future strategies for synthesizing (4-Aminopiperidin-1-yl)acetic acid and its analogues will likely focus on overcoming these limitations.

Modern approaches are increasingly employing transition metal catalysis under milder conditions. For instance, rhodium and iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts or fluorinated pyridines allows for the creation of specific isomers, which is crucial for pharmacological applications. nih.gov Another promising avenue is the development of one-pot tandem reactions, which improve pot and time economy by combining multiple synthetic steps without isolating intermediates. uwa.edu.au Gold-catalyzed oxidative amination of non-activated alkenes and palladium-catalyzed enantioselective reactions represent cutting-edge methods for forming the piperidine ring with high levels of control. nih.gov The application of these advanced catalytic systems could lead to more sustainable and cost-effective production of this compound.

Table 1: Comparison of Synthetic Strategies for Piperidine Scaffolds

| Strategy | Typical Catalysts/Reagents | Conditions | Advantages | Challenges | Reference |

|---|---|---|---|---|---|

| Pyridine Hydrogenation | Transition metals (e.g., Rh, Pd, Ir) | High pressure/temperature or mild for catalytic variants | Access to a wide range of piperidines from common precursors. | Often requires harsh conditions; stereoselectivity can be difficult to control. | nih.gov |

| Alkene Cyclization | Gold(I) or Palladium complexes | Mild | High stereoselectivity; formation of multiple bonds in one step. | Substrate scope can be limited; requires specialized catalysts. | nih.gov |

| Tandem/One-Pot Reactions | Rhodium(II) catalysts | Mild | High pot, step, and time economy; reduces waste from purification. | Requires careful optimization of reaction conditions for all steps. | uwa.edu.au |

Exploration of New Derivatization Strategies for Unprecedented Chemical Diversity

The dual functionality of this compound—a nucleophilic amine and a versatile carboxylic acid—makes it an ideal candidate for extensive derivatization. Chemical derivatization is a powerful tool not only for creating new molecules but also for enhancing analytical detection in complex biological samples. d-nb.infomdpi.com

Future work will likely expand on established techniques, such as activating the carboxylic acid group with carbodiimide (B86325) agents like 1-ethyl-3-dimethylaminopropyl carbodiimide (EDC) for amide coupling. d-nb.info This method allows the molecule to be conjugated to a wide array of amines, tailoring the properties of the final product for specific applications, such as improving ionization efficiency in mass spectrometry. d-nb.info Similarly, the primary amine can be modified. For instance, derivatization with reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA) has been shown to improve the sensitivity and specificity of detection for amine-containing metabolites in imaging mass spectrometry. nih.gov

The exploration of novel derivatizing agents will be crucial. Reagents that introduce specific functionalities, such as isotopic labels (e.g., bromine in 4-APEBA) or fluorescent tags, can facilitate more confident identification and quantification in metabolomics and other analytical applications. chemrxiv.org Silylation of the carboxyl group is another strategy to increase volatility for gas chromatography analysis. mdpi.com These advanced derivatization strategies will be essential for creating libraries of novel compounds for drug screening and for developing sophisticated analytical methods.

Table 2: Selected Derivatization Reagents and Potential Applications

| Reagent | Target Functional Group | Purpose | Analytical Technique | Reference |

|---|---|---|---|---|

| EDC (1-ethyl-3-dimethylaminopropyl carbodiimide) | Carboxylic Acid | Amide coupling to primary/secondary amines | LC-MS | d-nb.info |

| 4-APEBA | Carboxylic Acid, Carbonyls | Improved sensitivity and identification | MALDI-MS Imaging | chemrxiv.org |

| 4-hydroxy-3-methoxycinnamaldehyde (CA) | Primary/Secondary Amine | Improved sensitivity and specificity | MALDI-MS Imaging | nih.gov |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational modeling has become an indispensable tool in modern chemical and pharmaceutical research, enabling a deeper understanding of molecular interactions and guiding the design of new molecules. tandfonline.commdpi.com For a flexible yet constrained scaffold like this compound, computational methods can provide critical insights into its conformational preferences, binding modes with biological targets, and the structural impact of derivatization.

Future research will leverage advanced computational techniques to accelerate the drug discovery process. Molecular dynamics simulations can predict how the piperidine ring and its substituents interact with a protein's active site, revealing key hydrogen bonds or hydrophobic interactions. sci-hub.se For example, modeling was used to understand how 4-(piperidin-1-yl)pyrrolo[2,3-d]pyrimidine inhibitors bind to protein kinase B, guiding further optimization for potency and selectivity. researchgate.net Similarly, computational studies can help build models of protein complexes in different states (e.g., active or inactive), identifying potential binding sites for new inhibitors. mdpi.com These in silico methods, often combined with experimental data from X-ray crystallography, are essential for structure-based drug design, ultimately saving time and resources in the development of new therapeutics. tandfonline.comresearchgate.net

Table 3: Applications of Computational Modeling

| Modeling Technique | Application | Expected Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding pose of a ligand in a protein's active site. | Identification of key interactions (H-bonds, hydrophobic contacts); ranking of potential inhibitors. | mdpi.comsci-hub.se |

| Molecular Dynamics | Simulate the movement of a molecule or complex over time. | Understanding of conformational flexibility and stability of the ligand-protein complex. | sci-hub.se |

| Pharmacophore Modeling | Identify essential 3D features required for biological activity. | Design of new molecules with improved activity based on a validated model. | mdpi.com |

| Quantum Mechanics (QM) | Calculate electronic structure and reactivity. | Accurate prediction of reaction mechanisms and transition states for synthetic route development. | N/A |

Integration into Interdisciplinary Research Fields (e.g., Bioengineering, Nanoscience)

The unique structural and functional characteristics of this compound make it a prime candidate for applications beyond traditional medicinal chemistry, particularly in the interdisciplinary fields of bioengineering and nanoscience. Its structure is analogous to a non-proteinogenic amino acid, allowing for its incorporation into novel peptide architectures. tandfonline.com

In bioengineering, this scaffold could be used to create "foldamers," which are oligomers designed to fold into specific secondary structures like natural peptides but with enhanced stability against enzymatic degradation. tandfonline.com Such peptidomimetics are promising as antimicrobial agents or as delivery systems for other therapeutic molecules. tandfonline.comresearchgate.net The conjugation of fatty acids, such as lauric acid, to peptides containing this scaffold has already been explored for activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

In nanoscience, the amine and carboxylic acid groups provide convenient handles for surface functionalization of nanoparticles or for building self-assembling molecular systems. The primary amine could be used to anchor the molecule to a gold surface, while the carboxylic acid remains available for conjugating bioactive molecules, creating targeted drug delivery vehicles or biosensors. The rigid piperidine backbone can impart specific conformational constraints, influencing the assembly and properties of larger supramolecular structures.

Challenges and Opportunities in Utilizing the Scaffold for Complex Molecular Architectures

While the this compound scaffold holds immense promise, its utilization in the synthesis of complex molecules presents both challenges and opportunities. The main challenge lies in the selective functionalization of its two reactive sites—the primary amine and the carboxylic acid—and in controlling the stereochemistry of the piperidine ring and its substituents.

The synthesis of highly substituted, complex molecules, such as the menin-MLL inhibitors, requires multi-step sequences where protecting group strategies are paramount. sci-hub.se The development of orthogonal protection schemes that allow for the selective modification of one functional group in the presence of the other is a significant synthetic hurdle. Furthermore, achieving high diastereoselectivity during the synthesis of the piperidine core or its subsequent functionalization is critical, as different isomers can have vastly different biological activities. nih.gov

However, these challenges create opportunities for chemical innovation. The scaffold is an excellent starting point for creating structurally diverse and potent biological inhibitors. Its incorporation into pyrrolopyrimidine derivatives has led to selective inhibitors of protein kinase B, a key target in cancer therapy. researchgate.net The ability to use this building block to construct complex three-dimensional structures that mimic natural peptides or bind to challenging protein-protein interaction sites is a major opportunity. tandfonline.comsci-hub.se Overcoming the synthetic complexities will enable the full therapeutic potential of this versatile scaffold to be realized, leading to novel drugs and advanced materials. tandfonline.com

| Scaffold for PPIs | Designing molecules large and complex enough to disrupt protein-protein interactions (PPIs). | The rigid piperidine core serves as an excellent scaffold to position functional groups precisely for optimal binding to PPI interfaces. | sci-hub.se |

Q & A

What are the common synthetic routes for (4-Aminopiperidin-1-yl)acetic acid?

Basic Research Question

The synthesis typically involves multi-step protocols, including:

- Coupling reactions : Use of carbodiimide reagents (e.g., EDCI) with DMAP in dichloromethane to form amide bonds, as demonstrated in the synthesis of related piperidine derivatives .

- Functionalization of the piperidine core : Introduction of the acetic acid moiety via nucleophilic substitution or alkylation under controlled conditions (e.g., temperature, solvent polarity) .

- Protection/deprotection strategies : Use of benzyl or acetyl groups to protect the amine during synthesis, followed by selective deprotection .

Key Parameters : Optimize yields by maintaining inert atmospheres (N₂/Ar), using anhydrous solvents, and monitoring reaction progress via TLC or LC-MS .

How is this compound characterized structurally?

Basic Research Question

Structural confirmation relies on:

- X-ray crystallography : Resolve atomic positions using SHELX programs (e.g., SHELXL for refinement), with hydrogen bonding patterns analyzed via graph-set notation .

- Spectroscopic methods :

Example : A derivative, 2-(2-methoxyphenyl)acetic acid, was resolved using SHELX with a Pbca space group (a = 14.2570 Å, b = 7.9250 Å) .

What safety protocols are recommended for handling this compound?

Basic Research Question

While toxicological data are limited, general precautions include:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .

- First aid :

- Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin contact : Wash with soap/water for 15 minutes; discard contaminated clothing .

- Ventilation : Ensure local exhaust to avoid inhalation of aerosols .

How can researchers optimize synthetic yields of this compound derivatives?

Advanced Research Question

Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance reactivity in coupling steps .

- Catalyst screening : Test DMAP vs. HOBt for carbodiimide-mediated reactions to reduce racemization .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during amine protection .

- By-product analysis : Use HPLC to identify impurities; optimize column chromatography (silica gel, EtOAc/hexane gradients) .

Case Study : A 92 mg yield of (S)-1-(4-Aminopiperidin-1-yl)-2-methylbutan-1-one was achieved via EDCI/DMAP coupling in CH₂Cl₂ at RT .

How to resolve contradictions in spectroscopic data for this compound?

Advanced Research Question

Approach :

- Cross-validation : Compare NMR data with computed spectra (DFT/B3LYP/6-31G**) to assign ambiguous signals .

- Crystallographic validation : Resolve tautomerism or stereochemical conflicts via X-ray diffraction. For example, hydrogen bonding in 2-(2-methoxyphenyl)acetic acid clarified conformational preferences .

- Dynamic NMR : Analyze temperature-dependent spectra to detect rotational barriers or proton exchange .

What computational methods predict the biological interactions of this compound?

Advanced Research Question

Protocol :

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., soluble epoxide hydrolase) .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- ADMET prediction : Employ SwissADME to evaluate bioavailability and metabolic pathways .

What challenges arise in maintaining stereochemical purity during synthesis?

Advanced Research Question

Solutions :

- Chiral auxiliaries : Use (R)-(-)-α-phenylglycine to enforce enantioselectivity, as shown in the synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid .

- Chromatographic resolution : Employ chiral columns (e.g., Chiralpak IA) with hexane/IPA mobile phases .

- Circular dichroism (CD) : Verify enantiomeric excess (>99%) post-synthesis .

How to assess the biological activity of this compound?

Advanced Research Question

Methods :

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ against target proteins (e.g., kinases) using fluorescence-based assays .

- Cell viability : Test cytotoxicity via MTT assay in HEK293 or HeLa cells .

- In vivo models : Administer derivatives in rodent studies (e.g., anti-inflammatory efficacy in paw edema models) .

Data Interpretation : Correlate structural features (e.g., sulfonyl groups) with activity using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products